N,N'-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by its dual quaternary ammonium groups and oleoyloxy substituents, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by their subsequent reactions to form the final product. Common reagents used in the synthesis include oleic acid, methylamine, and tetramethylene diamine. The reaction conditions usually involve controlled temperatures and pH levels to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of N,N’-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) is scaled up using large reactors and optimized reaction conditions. The process may involve continuous flow systems to enhance efficiency and reduce production costs. Purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N’-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N,N’-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane interactions and permeability.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N’-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s quaternary ammonium groups facilitate binding to negatively charged sites, while the oleoyloxy substituents enhance its hydrophobic interactions. These interactions can disrupt cell membrane integrity, inhibit enzyme activity, and induce various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Tetramethylenebis(1-methyl-2-hydroxyethylammonium) dimethyl bis(sulphate)
- N,N’-Tetramethylenebis(1-methyl-2-(stearoyloxy)ethylammonium) dimethyl bis(sulphate)
- N,N’-Tetramethylenebis(1-methyl-2-(palmitoyloxy)ethylammonium) dimethyl bis(sulphate)
Uniqueness
Compared to similar compounds, N,N’-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) is unique due to its specific oleoyloxy substituents, which confer distinct hydrophobic properties and reactivity. These characteristics make it particularly suitable for applications requiring enhanced membrane interactions and specific chemical reactivity.
Properties
CAS No. |
79855-94-0 |
---|---|
Molecular Formula |
C48H96N2O12S2 |
Molecular Weight |
957.4 g/mol |
IUPAC Name |
methyl sulfate;1-[(Z)-octadec-9-enoyl]oxypropan-2-yl-[4-[1-[(Z)-octadec-9-enoyl]oxypropan-2-ylazaniumyl]butyl]azanium |
InChI |
InChI=1S/C46H88N2O4.2CH4O4S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-45(49)51-41-43(3)47-39-35-36-40-48-44(4)42-52-46(50)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;2*1-5-6(2,3)4/h19-22,43-44,47-48H,5-18,23-42H2,1-4H3;2*1H3,(H,2,3,4)/b21-19-,22-20-;; |
InChI Key |
YJSRTEFEYCFTDN-ZEUFFFBISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([NH2+]CCCC[NH2+]C(COC(=O)CCCCCCC/C=C\CCCCCCCC)C)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C)[NH2+]CCCC[NH2+]C(C)COC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.